molecular formula C24H34O5S B049500 3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid CAS No. 114967-87-2

3-((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)propanoic acid

Cat. No.: B049500
CAS No.: 114967-87-2
M. Wt: 434.6 g/mol
InChI Key: UAFRGXAWRASUEZ-UMYBXSPQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monotropein can be synthesized through various chemical reactions involving the glycosylation of iridoid precursors. The synthetic route typically involves the use of glucose as a glycosyl donor and an iridoid aglycone as the acceptor. The reaction is catalyzed by glycosyltransferases under mild conditions to yield monotropein .

Industrial Production Methods: Industrial production of monotropein involves the extraction of the compound from plant sources such as Morinda officinalis. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate monotropein .

Chemical Reactions Analysis

Types of Reactions: Monotropein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Monotropein has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other iridoid glycosides and derivatives.

    Biology: Studied for its role in plant metabolism and secondary metabolite biosynthesis.

    Medicine: Investigated for its therapeutic potential in treating osteoporosis, inflammation, oxidative stress, and pain.

    Industry: Utilized in the development of herbal supplements and traditional medicines.

Mechanism of Action

Comparison with Similar Compounds

  • Deacetylasperulosidic acid
  • Astragalin (kaempferol 3-O-glucoside)
  • Spiraeoside

Monotropein’s diverse bioactivities and unique mechanisms of action make it a valuable compound for further research and therapeutic applications.

Properties

CAS No.

114967-87-2

Molecular Formula

C24H34O5S

Molecular Weight

434.6 g/mol

IUPAC Name

3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid

InChI

InChI=1S/C24H34O5S/c1-22-9-5-16(25)13-15(22)3-4-17-18(22)6-10-23(2)19(17)7-11-24(23,29)20(26)14-30-12-8-21(27)28/h13,17-19,29H,3-12,14H2,1-2H3,(H,27,28)/t17?,18?,19?,22-,23-,24-/m0/s1

InChI Key

UAFRGXAWRASUEZ-UMYBXSPQSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCCC(=O)O)O)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCCC(=O)O)O)C

Synonyms

3-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl]sulfanylpropanoic acid

Origin of Product

United States

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